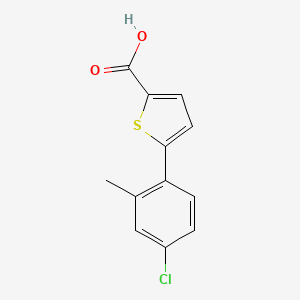

5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-chloro-2-methylphenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2S/c1-7-6-8(13)2-3-9(7)10-4-5-11(16-10)12(14)15/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZJHHRVOBRJED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C2=CC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655921 | |

| Record name | 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099632-00-4 | |

| Record name | 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Crucial Terrain of Solubility: A Technical Guide for 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the solubility of 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid, a compound of interest in contemporary pharmaceutical development. In the absence of publicly available, specific solubility data for this molecule, this document serves as a comprehensive manual, equipping research and development teams with the foundational knowledge and detailed protocols necessary to determine, understand, and optimize the solubility of this and similar chemical entities.

The Imperative of Solubility in Drug Discovery and Development

The journey of a promising molecule from the laboratory to a life-changing therapeutic is fraught with challenges, with poor aqueous solubility being a primary obstacle. Solubility is a critical determinant of a drug's bioavailability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] A compound with low solubility may fail to achieve therapeutic concentrations in the bloodstream, rendering it ineffective, or leading to variable and unpredictable clinical outcomes.[2][3] Therefore, a thorough understanding and empirical determination of a compound's solubility is not merely a perfunctory step but a cornerstone of successful drug development.

This guide will focus on two key types of solubility assessment:

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It represents the maximum amount of a substance that can be dissolved and is a critical parameter for biopharmaceutical classification and formulation development.[4][5][6]

-

Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock solution into an aqueous buffer.[4][7][8] It is a high-throughput screening method often employed in the early stages of drug discovery to quickly identify compounds with potential solubility liabilities.[4][7]

Physicochemical Profile: Estimating the Solubility Challenge

To illustrate the expected physicochemical properties, we can look at a structurally related, simpler molecule, 5-Chlorothiophene-2-carboxylic acid .

| Property | Value for 5-Chlorothiophene-2-carboxylic acid | Reference |

| Molecular Weight | 162.59 g/mol | [9][10] |

| Melting Point | 154-158 °C | [10] |

| Appearance | White to off-white solid | [11] |

| pKa (predicted) | Data not available, but expected to be in the acidic range due to the carboxylic acid group. | |

| LogP (predicted) | 2.4 | [9] |

The predicted LogP value of 2.4 for the simpler analogue suggests a degree of lipophilicity that would likely translate to low aqueous solubility for the more complex target molecule.

Experimental Determination of Solubility: A Step-by-Step Approach

The following protocols are presented as a robust framework for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility: The Gold Standard Shake-Flask Method

The shake-flask method is widely regarded as the most reliable method for determining equilibrium solubility and is recommended by regulatory bodies such as the World Health Organization (WHO) and the International Council for Harmonisation (ICH).[5][6][12][13]

-

Preparation of Buffers: Prepare a series of aqueous buffers covering the physiologically relevant pH range of 1.2 to 6.8.[12][14][15] Commonly used buffers include 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8.[12][14][15] The temperature of the buffers should be maintained at 37 ± 1 °C.[12][14][15]

-

Addition of Compound: Add an excess amount of solid this compound to a known volume of each buffer in a sealed, inert container (e.g., glass vial). The presence of undissolved solid is crucial to ensure that equilibrium is reached.[5][16]

-

Equilibration: Place the containers in a shaker bath maintained at 37 ± 1 °C and agitate for a sufficient period to reach equilibrium.[12][13] While 24 hours is often a standard starting point, it is essential to verify that equilibrium has been achieved by taking samples at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus.[5][12][16]

-

Sample Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample from the supernatant. It is critical to separate the dissolved compound from any remaining solid particles. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for this purpose.[17] A standard curve of the compound in the respective buffer should be prepared to ensure accurate quantification.

-

pH Measurement: Measure the pH of the final saturated solution to confirm that it has not significantly changed during the experiment.[5]

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility assays are designed for speed and are particularly useful in the early stages of drug discovery for ranking compounds.[4][7][8]

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an organic solvent, typically dimethyl sulfoxide (DMSO), at a concentration of 10-20 mM.

-

Assay Plate Preparation: In a multi-well plate, add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a shorter period than the thermodynamic assay, typically 1-2 hours, with gentle shaking.[4]

-

Precipitate Detection and Quantification: The amount of compound that has precipitated is assessed. This can be done directly by measuring the turbidity of the solution using a nephelometer or by separating the precipitated material and quantifying the remaining dissolved compound.[7] For quantification, the plate can be centrifuged, and the supernatant analyzed by HPLC-UV or LC-MS/MS.[4]

Strategies for Addressing Poor Solubility

Should this compound be found to have low solubility, several formulation strategies can be employed to enhance its dissolution and bioavailability. These include:

-

pH Adjustment and Salt Formation: For ionizable compounds like carboxylic acids, adjusting the pH of the formulation to maintain the ionized, more soluble form can be effective.[18] Formation of a salt with a suitable counter-ion can also significantly improve solubility.

-

Particle Size Reduction: Micronization or nanocrystallization increases the surface area of the drug particles, leading to a faster dissolution rate.[18]

-

Use of Co-solvents and Surfactants: The addition of co-solvents or surfactants to the formulation can increase the solubility of poorly soluble compounds.[18]

-

Solid Dispersions: Dispersing the drug in a water-soluble carrier at a molecular level can create an amorphous solid dispersion, which typically has a higher apparent solubility and faster dissolution rate than the crystalline form.[18]

-

Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the drug molecule, thereby increasing its aqueous solubility.[18]

Conclusion

While direct solubility data for this compound remains to be published, this guide provides the necessary framework for its empirical determination. A thorough understanding of both thermodynamic and kinetic solubility is paramount for the successful progression of this compound through the drug development pipeline. By employing the robust methodologies outlined herein, research and development teams can generate the critical data needed to make informed decisions regarding formulation strategies and ultimately, to unlock the full therapeutic potential of this promising molecule.

References

-

World Health Organization. (2019). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019. Available at: [Link]

-

ResearchGate. Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Available at: [Link]

- Voloshynets', V. A., & Reshetnyak, O. V. (2014). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents.

-

J&K Scientific. 5-(4-Chlorophenyl)thiophene-2-carboxylic acid | 40133-14-0. Available at: [Link]

-

PubChem. 2-Thiophenecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Available at: [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Available at: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Available at: [Link]

-

ResearchGate. The Importance of Solubility for New Drug Molecules. Available at: [Link]

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5551-5553.

-

ResearchGate. (PDF) Development of a method for the quantitative determination of the solubility limits of poorly soluble in water substances on the example of quercetin. Available at: [Link]

-

Drug Development & Delivery. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Available at: [Link]

-

Meng, F., Liu, Y., Zhang, Y., & Zhang, J. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2619–2641. Available at: [Link]

-

Duarte, Í., Sousa, J., & Pais, A. A. C. C. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 398. Available at: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]

- Google Patents. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid.

-

Dissolution Technologies. Analytical Method Selection for Drug Product Dissolution Testing. Available at: [Link]

-

ResearchGate. Dissolution Method Development for Poorly Soluble Compounds. Available at: [Link]

-

U.S. Food and Drug Administration. M9 Biopharmaceutics Classification System- Based Biowaivers. Available at: [Link]

-

PubChem. 5-Chloro-2-thiophenecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. Available at: [Link]

-

ISRN Pharmaceutics. DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. Available at: [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Available at: [Link]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ucd.ie [ucd.ie]

- 4. enamine.net [enamine.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. researchgate.net [researchgate.net]

- 7. Aqueous Solubility Assay - Enamine [enamine.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. 5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S | CID 95048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-クロロチオフェン-2-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. chemimpex.com [chemimpex.com]

- 12. who.int [who.int]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. database.ich.org [database.ich.org]

- 15. ema.europa.eu [ema.europa.eu]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of 5-(4-chloro-2-methylphenyl)thiophene-2-carboxylic acid. As a Senior Application Scientist, this document moves beyond a simple recitation of data to offer a detailed interpretation of the expected spectroscopic signatures. By dissecting the molecule into its constituent functional groups—the substituted phenyl ring, the thiophene core, and the carboxylic acid moiety—we can predict and understand the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra. This guide is designed to be a practical resource, offering not only theoretical explanations but also step-by-step protocols for acquiring and interpreting the spectral data, thereby empowering researchers in their drug discovery and development endeavors.

Introduction: Unveiling the Molecular Architecture

This compound is a molecule of interest in medicinal chemistry, possessing a unique combination of aromatic and heterocyclic systems. Thiophene-2-carboxylic acid derivatives are known for a wide range of biological activities, including anti-inflammatory and inhibitory properties.[1] The specific substitution pattern of a 4-chloro-2-methylphenyl group at the 5-position of the thiophene ring introduces distinct electronic and steric features that significantly influence its spectral properties. A thorough understanding of its spectral signature is paramount for its identification, purity assessment, and the elucidation of its interactions in biological systems.

This guide will delve into the theoretical and practical aspects of the spectral analysis of this compound, providing a robust framework for its characterization.

Predicted Spectroscopic Data

The following sections detail the anticipated spectral data for this compound, derived from the analysis of its structural components and comparison with related known compounds.[2][3][4]

Table 1: Summary of Predicted Spectroscopic Data

| Technique | Parameter | Predicted Value/Range |

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) | Carboxylic Acid (COOH): ~13 ppm (broad s)Thiophene (H3, H4): 7.2 - 7.8 ppm (d)Phenyl (H3', H5', H6'): 7.1 - 7.5 ppm (m)Methyl (CH₃): ~2.3 ppm (s) |

| ¹³C NMR | Chemical Shift (δ) | Carboxylic Acid (C=O): ~163 ppmThiophene (C2, C5): 140 - 150 ppmThiophene (C3, C4): 125 - 135 ppmPhenyl (C1' - C6'): 120 - 140 ppmMethyl (CH₃): ~20 ppm |

| IR Spectroscopy | Wavenumber (cm⁻¹) | O-H (Carboxylic Acid): 2500-3300 (broad)C=O (Carboxylic Acid): 1680-1710C=C (Aromatic): 1450-1600C-Cl: 700-800 |

| Mass Spectrometry | m/z | [M]+: ~266.0 g/mol Key Fragments: [M-COOH]+, [M-Cl]+ |

| UV-Vis Spectroscopy | λmax | ~280-320 nm |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of the signals, we can map the precise arrangement of atoms within the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the thiophene ring, the substituted phenyl ring, the carboxylic acid, and the methyl group.

-

Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and will appear as a broad singlet far downfield, typically around 13 ppm in a polar aprotic solvent like DMSO-d₆.

-

Thiophene Protons (H3 and H4): The two protons on the thiophene ring will appear as doublets in the aromatic region (7.2 - 7.8 ppm). The coupling constant between them (³JHH) will be in the range of 3-5 Hz, characteristic of cis-protons on a thiophene ring. The specific chemical shifts will be influenced by the electron-withdrawing carboxylic acid group at C2 and the electron-donating (by resonance) and sterically bulky phenyl group at C5.

-

Phenyl Protons (H3', H5', H6'): The three protons on the 4-chloro-2-methylphenyl ring will present a more complex multiplet pattern in the aromatic region (7.1 - 7.5 ppm) due to their different chemical environments and spin-spin coupling.

-

Methyl Protons (CH₃): The protons of the methyl group attached to the phenyl ring will give rise to a sharp singlet at approximately 2.3 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon will be the most deshielded carbon, appearing around 163 ppm.

-

Thiophene Carbons (C2, C3, C4, C5): The carbons of the thiophene ring will resonate in the aromatic region. C2 and C5, being attached to substituents, will be found further downfield (140 - 150 ppm) compared to C3 and C4 (125 - 135 ppm).

-

Phenyl Carbons (C1' - C6'): The six carbons of the phenyl ring will also appear in the aromatic region (120 - 140 ppm). The carbons attached to the chlorine and methyl groups, as well as the thiophene ring, will have distinct chemical shifts.

-

Methyl Carbon (CH₃): The methyl carbon will be the most shielded carbon, appearing upfield at around 20 ppm.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Analysis: Integrate the proton signals and determine the chemical shifts and coupling constants for all signals.

Infrared (IR) Spectroscopy: Probing the Vibrational Modes

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key Vibrational Frequencies

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1680-1710 cm⁻¹ corresponds to the carbonyl stretching vibration. Conjugation with the thiophene ring may shift this band to a slightly lower wavenumber.[5]

-

C=C Stretch (Aromatic Rings): Several medium to weak bands in the 1450-1600 cm⁻¹ region will be indicative of the C=C stretching vibrations within the thiophene and phenyl rings.

-

C-H Stretch (Aromatic): A weak absorption above 3000 cm⁻¹ is expected for the C-H stretching of the aromatic rings.

-

C-Cl Stretch: A medium to strong absorption in the 700-800 cm⁻¹ region can be attributed to the C-Cl stretching vibration.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for a solid sample.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the ATR crystal.

-

Sample Spectrum: Record the IR spectrum of the sample.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the compound, which can aid in its structural elucidation.

Expected Fragmentation

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is approximately 266.0 g/mol . The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

-

Key Fragment Ions:

-

Loss of Carboxylic Acid Group: A significant fragment will likely be observed corresponding to the loss of the COOH group (m/z = M - 45).

-

Loss of Chlorine: Fragmentation involving the loss of a chlorine atom (m/z = M - 35) is also a probable pathway.

-

Acylium Ion: The formation of an acylium ion (R-C≡O⁺) through cleavage of the C-C bond between the thiophene ring and the carboxylic acid is a common fragmentation for carboxylic acid derivatives.[5]

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated π-systems in this compound will give rise to characteristic absorption bands in the UV-Vis region.

Expected Absorptions

The extended conjugation involving the phenyl ring, the thiophene ring, and the carbonyl group of the carboxylic acid is expected to result in a strong absorption band (π → π* transition) in the range of 280-320 nm. The exact position and intensity of the absorption maximum (λmax) will be influenced by the solvent polarity and the specific electronic effects of the substituents. The n → π* transition of the carbonyl group is also expected, but it is often weaker and may be obscured by the more intense π → π* transition.[5]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile).

-

Blank Measurement: Record a baseline spectrum of the pure solvent.

-

Sample Measurement: Record the UV-Vis spectrum of the sample solution over a range of approximately 200-400 nm.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Visualization of Experimental Workflow

To ensure clarity and reproducibility, the overall workflow for the spectral analysis is presented below.

Sources

5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid IUPAC name

An In-depth Technical Guide on the IUPAC Nomenclature of 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid

Introduction

In the fields of medicinal chemistry, materials science, and organic synthesis, the precise and unambiguous identification of molecular structures is paramount. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic framework that assigns a unique, descriptive name to every distinct chemical compound. This guide offers a detailed, step-by-step deconstruction of the IUPAC name for a complex heterocyclic compound: This compound .

Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple definition. It elucidates the causal logic behind the nomenclature rules, demonstrating how the final name is a self-validating descriptor of the molecule's intricate architecture. By grounding the analysis in authoritative chemical principles, this guide serves as both a specific case study and a broader illustration of systematic chemical naming.

Foundational Principles: Establishing Priority

The IUPAC naming system is hierarchical. Before assigning a name, the constituent parts of the molecule must be analyzed to identify a principal functional group and a parent structure. This hierarchy is crucial as it dictates the suffix of the name and the numbering scheme of the entire molecule.

-

Principal Functional Group: In the target molecule, two key functional components are present: a carboxylic acid (-COOH) and a thiophene ring. According to IUPAC priority rules, the carboxylic acid is the senior functional group.[1][2] Consequently, the molecule will be named as a carboxylic acid, and this group will determine the name's suffix.

-

Parent Heterocycle: The carboxylic acid is attached to a thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom.[3] Therefore, the core structure is a substituted thiophenecarboxylic acid.

Systematic Derivation of the IUPAC Name

The assembly of the full IUPAC name is a logical process that involves identifying, numbering, and organizing the molecule's components.

Step 2.1: Naming the Parent Structure

The foundation of the name is the parent acid.

-

Identify the Parent Ring: The parent ring is thiophene.

-

Identify the Principal Functional Group: The principal group is the carboxylic acid.

-

Numbering the Ring: For substituted monocycles, numbering begins at the carbon atom bearing the principal functional group, or is assigned to give the principal group the lowest possible locant. In thiophene, numbering starts at a carbon adjacent to the heteroatom. To give the carboxylic acid the lowest number, the carbon to which it is attached is designated as position 2.

-

Assemble the Parent Name: Combining these elements gives the parent structure's name: thiophene-2-carboxylic acid .[4][5][6][7]

Caption: Core components of the parent structure.

Step 2.2: Naming the Complex Substituent

A complex substituent is attached to the parent structure. This substituent must be named as a separate entity before being integrated into the final name.

-

Identify the Attachment Point: The substituent is attached to the thiophene ring at position 5.

-

Identify the Substituent's Base: The substituent is a phenyl group.

-

Numbering the Substituent: The carbon atom of the phenyl ring that attaches to the parent thiophene is designated C1'. The ring is then numbered sequentially from that point.

-

Identify and Locate Sub--substituents: The phenyl ring itself is substituted with:

-

A chloro group at position 4'.

-

A methyl group at position 2'.

-

-

Assemble the Substituent Name: The sub-substituents are listed alphabetically (chloro before methyl). Their positions are indicated by the numbers derived in the previous step. The entire assembly is enclosed in parentheses to signify it as a single, complex substituent: (4-Chloro-2-methylphenyl) .

Step 2.3: Final Assembly of the IUPAC Name

The final name is constructed by combining the substituent and parent components in the correct order.

-

Position of the Substituent: The complex substituent is located at position 5 of the parent structure.

-

Name of the Substituent: The full name of the substituent is (4-Chloro-2-methylphenyl).

-

Name of the Parent: The parent structure is thiophene-2-carboxylic acid.

Combining these parts yields the complete and unambiguous IUPAC name: This compound .

Structural and Data Summary

For clarity, the components of the name and key molecular data are summarized below.

| Component | Type | IUPAC Designation | Locant |

| -COOH | Principal Functional Group | -carboxylic acid | 2 |

| Thiophene | Parent Heterocycle | thiophene- | N/A |

| C₁₀H₇Cl | Complex Substituent | (4-Chloro-2-methylphenyl)- | 5 |

| -Cl | Sub-substituent | Chloro- | 4' |

| -CH₃ | Sub-substituent | methyl- | 2' |

| Property | Value | Source |

| Molecular Formula | C₁₂H₉ClO₂S | PubChem |

| Molecular Weight | 252.72 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

Visual Confirmation and Naming Workflow

Visual diagrams are essential for confirming the relationship between a chemical structure and its IUPAC name.

Caption: Annotated structure of this compound.

The logical flow for determining the name can be visualized as a decision-making process.

Caption: Logical workflow for IUPAC name derivation.

Conclusion

The name This compound is not merely a label but a detailed structural blueprint derived from the rigorous and logical application of IUPAC nomenclature rules. By identifying the principal functional group (carboxylic acid), establishing the parent structure (thiophene-2-carboxylic acid), and systematically naming the complex substituent at the 5-position, an unambiguous descriptor is formed. This systematic approach ensures universal comprehension and reproducibility, a cornerstone of scientific integrity in research and development.

References

-

PubChem. (n.d.). 2-Thiophenecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-amino-5-chlorothiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Naming Thiols and Sulfides. Retrieved from [Link]

-

IUPAC. (n.d.). Nomenclature of Fused and Bridged Fused Ring Systems (FR-2.2 Heterocyclic Components). Retrieved from [Link]

-

IUPAC. (2004). Preferred IUPAC Names, Chapter 2. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Chlorophenyl)thiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Scribd. (n.d.). Basic IUPAC Organic Nomenclature. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-thiophenecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

SIELC Technologies. (n.d.). 2-Thiophenecarboxylic acid. Retrieved from [Link]

Sources

- 1. Naming Thiols and Sulfides - Chemistry Steps [chemistrysteps.com]

- 2. scribd.com [scribd.com]

- 3. Thiophene - Wikipedia [en.wikipedia.org]

- 4. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 6. 2-Thiophenecarboxylic acid | SIELC Technologies [sielc.com]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Aryl-Thiophene Scaffolds

The thiophene nucleus is a cornerstone in medicinal chemistry, recognized for its versatile role in the development of a wide range of therapeutic agents.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The introduction of an aryl substituent at the 5-position of the thiophene ring, creating a biaryl-like structure, has been a particularly fruitful strategy in drug discovery. This structural motif allows for the exploration of specific interactions with biological targets, leading to compounds with enhanced potency and selectivity. This guide focuses on a specific, yet largely unexplored, member of this class: 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid . While direct literature on this exact molecule is sparse, this document will provide a comprehensive overview based on established synthetic methodologies and the known biological activities of structurally related compounds.

Plausible Synthetic Pathways: A Focus on Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond between the thiophene and phenyl rings is the key challenge in synthesizing this compound. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for achieving this transformation, offering mild reaction conditions and tolerance of a wide range of functional groups.[4][5]

A logical and efficient synthetic route would involve the coupling of a suitable boronic acid with a halogenated thiophene-2-carboxylic acid derivative.[6][7] The proposed pathway is outlined below:

Figure 1: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Esterification of 5-Bromothiophene-2-carboxylic acid

-

To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 5-bromothiophene-2-carboxylate.

Step 2: Suzuki-Miyaura Coupling

-

In a reaction vessel, combine methyl 5-bromothiophene-2-carboxylate (1.0 eq), (4-chloro-2-methylphenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

-

Add a solvent system, typically a mixture of 1,4-dioxane and water (4:1 ratio), and degas the mixture with nitrogen or argon for 15-20 minutes.[6]

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.[4]

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to yield methyl 5-(4-chloro-2-methylphenyl)thiophene-2-carboxylate.

Step 3: Hydrolysis to the Carboxylic Acid

-

Dissolve the methyl ester from the previous step (1.0 eq) in a mixture of methanol and water.

-

Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours.

-

After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

-

Acidify the aqueous solution with dilute hydrochloric acid to a pH of 2-3, which will precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Physicochemical Properties (Predicted)

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₂H₉ClO₂S |

| Molecular Weight | 252.72 g/mol |

| Appearance | Likely a white to off-white solid |

| Melting Point | Expected to be in the range of 150-200 °C |

| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol |

| pKa | Estimated to be around 3-4 for the carboxylic acid proton |

Potential Biological Activities and Therapeutic Applications

The structural features of this compound suggest several potential avenues for biological activity.

Antimicrobial Activity

Thiophene-2-carboxylic acid derivatives and their amides have demonstrated notable antibacterial and antifungal properties.[3][8] The presence of the halogenated phenyl ring may enhance this activity by increasing the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. It is plausible that this compound could serve as a lead for the development of new antibiotics, particularly against drug-resistant bacterial strains.[9]

Anti-inflammatory Properties

Many thiophene-containing compounds are known for their anti-inflammatory effects, often acting through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[1] The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Further investigation into the anti-inflammatory potential of this compound and its derivatives is warranted.

Other Potential Applications

Aryl-substituted thiophenes have also found applications in materials science, such as in the development of conductive polymers and dyes.[10][11] Furthermore, given the broad range of activities of thiophene derivatives, this compound could be explored for applications in agrochemicals or as an intermediate in the synthesis of more complex bioactive molecules.[10]

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Based on established synthetic precedents, its preparation via a Suzuki-Miyaura cross-coupling reaction is highly feasible. The structural analogy to other biologically active thiophene derivatives suggests a strong potential for antimicrobial and anti-inflammatory activities. This guide provides a solid foundation and a strategic framework for researchers and drug development professionals to initiate the synthesis, characterization, and biological evaluation of this intriguing molecule and its derivatives, potentially unlocking new therapeutic opportunities.

References

- Rasool, N., et al. (2025).

-

PubChem. (n.d.). 5-Chloro-2-thiophenecarboxylic acid. Retrieved from [Link]

- Al-Ghorbani, M., et al. (2023).

- Google Patents. (n.d.). Preparation method of 2-thiophenecarboxylic acid.

- Mariana, C., et al. (2016). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides.

- Rasool, N., et al. (2025). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies.

- Ahmad, F., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Journal of Chemical Reviews, 5(2), 143-162.

- Gomes, C. R. B., et al. (2021).

-

J&K Scientific. (n.d.). 5-(4-Chlorophenyl)thiophene-2-carboxylic acid. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.).

- ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Organic Process Research & Development.

-

Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Retrieved from [Link]

- Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review.

- Semantic Scholar. (n.d.).

- MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)

- National Center for Biotechnology Information. (2023).

- MDPI. (n.d.). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules.

- Benchchem. (n.d.). A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 5-Bromothiophene-2-carboxylic Acid.

- Google Patents. (n.d.). Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.

- Google Patents. (n.d.). Process for the preparation of 5-chloro-3-chlorosulphonyl-2-thiophene-carboxylic esters.

- Google Patents. (n.d.). Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

Sources

- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

- 10. jk-sci.com [jk-sci.com]

- 11. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Synthesis and Potential Significance of 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the putative synthesis, characterization, and potential applications of the novel compound, 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid. Addressed to researchers, scientists, and professionals in drug development, this document elucidates a strategic approach to the synthesis of this molecule, leveraging the robust and versatile Suzuki-Miyaura cross-coupling reaction. While direct experimental data for this specific compound is not extensively reported in current literature, this guide constructs a scientifically sound, putative synthetic protocol grounded in established chemical principles and analogous reactions. Furthermore, it explores the potential biological significance of this compound by drawing parallels with the known activities of the broader class of 5-arylthiophene-2-carboxylic acids. This guide is intended to serve as a foundational resource for the exploration and development of this and similar compounds.

Introduction: The Rationale for this compound

The thiophene ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1] The substitution pattern on the thiophene core plays a critical role in modulating these activities. The introduction of an aryl group at the 5-position of a thiophene-2-carboxylic acid creates a class of compounds with significant potential for drug discovery.[2]

The specific target of this guide, this compound, incorporates a uniquely substituted phenyl ring. The presence of a chloro group at the 4-position and a methyl group at the 2-position of the phenyl ring introduces specific steric and electronic features that can influence molecular interactions with biological targets. This strategic substitution offers the potential for enhanced potency, selectivity, or improved pharmacokinetic properties compared to simpler aryl-substituted thiophenes.

This document outlines a proposed synthetic pathway for this target molecule, provides a detailed experimental protocol, and discusses the analytical techniques for its characterization. It also delves into the potential for this compound in the broader context of therapeutic development.

Proposed Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The most logical and efficient route to synthesize this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis, renowned for its high functional group tolerance, mild reaction conditions, and generally high yields.

The proposed reaction involves the coupling of a 5-halothiophene-2-carboxylic acid derivative with (4-chloro-2-methylphenyl)boronic acid. For the purpose of this guide, we will focus on the use of 5-bromothiophene-2-carboxylic acid as the starting material due to its commercial availability and reactivity in Suzuki couplings.[3]

Causality of Experimental Choices

The choice of the Suzuki-Miyaura reaction is predicated on its proven reliability for constructing biaryl linkages, particularly in complex molecules.[4] The key components of this proposed synthesis are:

-

5-Bromothiophene-2-carboxylic acid: The bromine atom at the 5-position provides an active site for oxidative addition to the palladium catalyst. The carboxylic acid at the 2-position is the desired functional group in the final product.

-

(4-chloro-2-methylphenyl)boronic acid: This commercially available reagent serves as the source of the substituted phenyl ring. The boronic acid functionality is essential for the transmetalation step in the catalytic cycle.

-

Palladium Catalyst: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst for such transformations.[3]

-

Base: A base is required to activate the boronic acid for transmetalation. An inorganic base such as sodium carbonate or potassium carbonate is typically used.

-

Solvent System: A mixture of an organic solvent (like toluene or 1,4-dioxane) and water is often employed to dissolve both the organic and inorganic reagents.[3]

The overall proposed synthetic transformation is depicted below:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Putative)

This protocol is a self-validating system, with each step designed to ensure the successful progression of the reaction and isolation of the target compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier (Example) | Purity |

| 5-Bromothiophene-2-carboxylic acid | 7311-63-9 | 207.04 | Sigma-Aldrich | ≥97% |

| (4-chloro-2-methylphenyl)boronic acid | 175883-61-1 | 184.42 | Combi-Blocks | ≥97% |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Strem Chemicals | 98% |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Fisher Scientific | ≥99% |

| Toluene | 108-88-3 | 92.14 | VWR | Anhydrous |

| Deionized Water | 7732-18-5 | 18.02 | - | - |

| Ethyl Acetate | 141-78-6 | 88.11 | VWR | ACS Grade |

| Hexanes | 110-54-3 | 86.18 | VWR | ACS Grade |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Fisher Scientific | 2 M solution |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Sigma-Aldrich | ≥99.5% |

Step-by-Step Methodology

Caption: A streamlined workflow for the synthesis and analysis of the target compound.

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromothiophene-2-carboxylic acid (1.0 g, 4.83 mmol), (4-chloro-2-methylphenyl)boronic acid (1.07 g, 5.80 mmol, 1.2 equivalents), and potassium carbonate (2.00 g, 14.49 mmol, 3.0 equivalents).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add anhydrous toluene (20 mL) and deionized water (5 mL) to the flask.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.28 g, 0.24 mmol, 5 mol%) to the reaction mixture.

-

-

Reaction Progression:

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1) as the eluent. The disappearance of the starting 5-bromothiophene-2-carboxylic acid will indicate reaction completion. This is expected to take 12-24 hours.

-

-

Workup and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add 2 M hydrochloric acid (20 mL) to the reaction mixture to quench the reaction and dissolve any remaining inorganic base. The pH of the aqueous layer should be acidic.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to obtain the pure this compound.

-

Characterization and Data Presentation

The identity and purity of the synthesized compound must be confirmed through various analytical techniques.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons of the thiophene ring (two doublets).- Aromatic protons of the phenyl ring (a doublet, a doublet of doublets, and a singlet).- A singlet for the methyl group protons.- A broad singlet for the carboxylic acid proton. |

| ¹³C NMR | - Resonances for the quaternary and protonated carbons of the thiophene and phenyl rings.- A resonance for the methyl carbon.- A downfield resonance for the carboxylic acid carbon. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C₁₂H₉ClO₂S. |

| Infrared (IR) | - A broad O-H stretch for the carboxylic acid.- A sharp C=O stretch for the carboxylic acid.- C-H stretches for the aromatic and methyl groups.- C-Cl stretch. |

| Melting Point | A sharp melting point range for the pure crystalline solid. |

Potential Biological Significance and Future Directions

Thiophene-based carboxylic acids have emerged as a promising class of compounds in drug discovery.[5] The structural motifs present in this compound suggest several potential avenues for biological activity.

-

Anti-inflammatory and Analgesic Potential: Many aryl-substituted heterocyclic compounds exhibit anti-inflammatory and analgesic properties. The specific substitution pattern on the phenyl ring could lead to potent inhibition of enzymes such as cyclooxygenases (COX-1 and COX-2).

-

Antimicrobial Activity: The thiophene nucleus is a common feature in many antimicrobial agents. The target compound could be screened against a panel of bacteria and fungi to assess its antimicrobial efficacy.

-

Anticancer Properties: Certain substituted thiophenes have demonstrated cytotoxic effects against various cancer cell lines.

Future research should focus on the synthesis of a library of analogous compounds with variations in the substitution pattern of the phenyl ring to establish a structure-activity relationship (SAR). Furthermore, in vitro and in vivo biological evaluations are necessary to validate the therapeutic potential of this novel compound.

Conclusion

This technical guide has presented a detailed and scientifically grounded putative pathway for the synthesis of this compound. By employing the robust Suzuki-Miyaura cross-coupling reaction, this novel compound can be accessed in a straightforward manner. The comprehensive protocol and characterization guidelines provided herein are intended to facilitate the exploration of this and related molecules by the scientific community. The potential for this compound to exhibit valuable biological activities makes it a compelling target for further investigation in the field of drug discovery and development.

References

-

Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

- Google Patents. (n.d.). CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid.

- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

- Google Patents. (n.d.). US2462697A - Thiophene-2-carboxylic acid.

-

PubChem. (n.d.). 2-Thiophenecarboxylic acid. Retrieved from [Link]

-

MDPI. (n.d.). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Retrieved from [Link]

-

Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

- Google Patents. (n.d.). US4130566A - Process for producing 5-carboxy-2-acetylthiophene.

-

Revue Roumaine de Chimie. (n.d.). synthesis and characterization of some biological active compounds on the basis of 2-thiophene carboxylic acid with heterocyclic amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Retrieved from [Link]

-

Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Retrieved from [Link]

-

J&K Scientific. (n.d.). 5-(4-Chlorophenyl)thiophene-2-carboxylic acid | 40133-14-0. Retrieved from [Link]

-

PubChem. (n.d.). 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Retrieved from [Link]

-

Physics @ Manasagangotri. (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Retrieved from [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. jk-sci.com [jk-sci.com]

- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

- 5. revroum.lew.ro [revroum.lew.ro]

Unlocking the Therapeutic Potential of 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid: A Technical Guide for Preclinical Research

Foreword: Charting a Course for a Novel Thiophene Derivative

The landscape of drug discovery is one of perpetual exploration, where novel chemical entities are meticulously evaluated for their potential to address unmet medical needs. Within this landscape, the thiophene nucleus has consistently emerged as a privileged scaffold, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] This guide focuses on a hitherto underexplored derivative, 5-(4-Chloro-2-methylphenyl)thiophene-2-carboxylic acid , a compound that, by virtue of its structural motifs, stands as a compelling candidate for preclinical investigation.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a strategic, multi-pronged approach to systematically unlock the therapeutic potential of this novel molecule. We will eschew a rigid, templated format in favor of a narrative that logically progresses from synthesis to a deep, mechanistic understanding of its biological activities. Our approach is grounded in established scientific principles, providing not just protocols, but the rationale behind them, ensuring a self-validating and robust research framework.

Section 1: Synthesis and Physicochemical Characterization – The Foundation of Discovery

A robust and reproducible synthetic route is the bedrock of any preclinical research program. For the synthesis of 5-aryl-thiophene-2-carboxylic acids, the Suzuki-Miyaura cross-coupling reaction offers a versatile and efficient methodology.[4][5] This palladium-catalyzed reaction provides a powerful tool for the formation of carbon-carbon bonds, in this case, between the thiophene core and the substituted phenyl ring.

Proposed Synthetic Pathway

The proposed synthesis of This compound would commence with a commercially available starting material, methyl 5-bromothiophene-2-carboxylate, and couple it with (4-chloro-2-methylphenyl)boronic acid. The final step involves the hydrolysis of the methyl ester to yield the desired carboxylic acid.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Step 1: Suzuki-Miyaura Coupling

-

To a solution of methyl 5-bromothiophene-2-carboxylate (1.0 eq) in a 2:1 mixture of toluene and water, add (4-chloro-2-methylphenyl)boronic acid (1.2 eq) and potassium carbonate (2.0 eq).

-

Degas the mixture by bubbling with argon for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Heat the mixture to 90°C and stir vigorously for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 5-(4-chloro-2-methylphenyl)thiophene-2-carboxylate.

Step 2: Ester Hydrolysis

-

Dissolve the purified methyl ester (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, acidify the reaction mixture with 1N HCl to pH 2-3.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield This compound .

Physicochemical and ADMET Profiling (In Silico)

Before embarking on extensive in vitro and in vivo studies, a preliminary assessment of the compound's physicochemical properties and its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is crucial for predicting its drug-likeness.[6][7] Various computational tools can provide valuable insights into these parameters.[8][9]

| Property | Predicted Value | Implication for Drug Development |

| Molecular Weight | ~266.7 g/mol | Compliant with Lipinski's Rule of Five (<500) |

| LogP | 3.5 - 4.5 | Indicates good lipophilicity for membrane permeability |

| Topological Polar Surface Area (TPSA) | ~65 Ų | Suggests good oral bioavailability |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five (<5) |

| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's Rule of Five (<10) |

| Aqueous Solubility | Low to moderate | May require formulation strategies for in vivo studies |

| Blood-Brain Barrier Permeability | Unlikely | Reduced potential for CNS side effects |

| CYP450 Inhibition | To be determined | Potential for drug-drug interactions |

| Hepatotoxicity | To be determined | A key toxicity parameter to evaluate |

| Carcinogenicity | To be determined | Essential for long-term safety assessment |

Table 1: Predicted physicochemical and ADMET properties of this compound.

Section 2: Investigating Anti-inflammatory Potential

The thiophene-2-carboxylic acid moiety is a well-established pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs).[1][10][11] The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[12] Therefore, a primary focus of our investigation will be to assess the compound's ability to modulate the activity of COX-1 and COX-2, as well as another important enzyme in the inflammatory pathway, 5-lipoxygenase (5-LOX).

Proposed Mechanism of Action: Dual COX/LOX Inhibition

We hypothesize that This compound may act as a dual inhibitor of COX and 5-LOX enzymes. This dual inhibition is a desirable characteristic, as it can lead to a broader anti-inflammatory effect with a potentially improved gastrointestinal safety profile compared to selective COX-2 inhibitors.

Caption: Hypothesized dual inhibition of COX and 5-LOX pathways.

In Vitro Experimental Workflow

A tiered approach will be employed for the in vitro evaluation, starting with enzyme-based assays and progressing to cell-based models.

2.2.1. COX-1 and COX-2 Inhibition Assay

This assay will determine the compound's inhibitory activity against the two COX isoforms.[2][4][13][14]

-

Principle: A colorimetric or fluorometric assay will be used to measure the peroxidase activity of COX. The inhibition of this activity by the test compound will be quantified.

-

Protocol:

-

Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX-1 or COX-2 enzyme.

-

Add the test compound at various concentrations to the reaction mixture and pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding arachidonic acid (substrate) and a chromogenic or fluorogenic probe.

-

Measure the absorbance or fluorescence at the appropriate wavelength over time.

-

Calculate the percentage of inhibition and determine the IC50 value. Celecoxib will be used as a positive control for COX-2 inhibition.

-

2.2.2. 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay will assess the compound's ability to inhibit the 5-LOX enzyme.[15][16][17][18]

-

Principle: The assay measures the production of leukotrienes from arachidonic acid by 5-LOX. The inhibition of this conversion is quantified spectrophotometrically.

-

Protocol:

-

Prepare an assay mixture containing phosphate buffer and the 5-LOX enzyme.

-

Add the test compound at various concentrations and incubate for 5 minutes at 25°C.

-

Initiate the reaction by adding linoleic acid (substrate).

-

Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

-

Calculate the percentage of inhibition and determine the IC50 value. Zileuton will be used as a positive control.

-

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a well-established and widely used assay for evaluating the in vivo efficacy of acute anti-inflammatory agents.[19][20][21][22][23]

-

Principle: Carrageenan injection into the paw induces a localized inflammatory response characterized by edema. The reduction in paw volume by the test compound is a measure of its anti-inflammatory activity.

-

Protocol:

-

Administer the test compound orally or intraperitoneally to a group of rats or mice.

-

After a predetermined time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

A control group will receive the vehicle, and a positive control group will receive a standard anti-inflammatory drug like indomethacin.

-

Calculate the percentage of inhibition of edema for each group.

-

Section 3: Exploring Anticancer Applications

Thiophene derivatives have demonstrated significant potential as anticancer agents, with some compounds inducing apoptosis and targeting key signaling pathways in cancer cells.[3][5][24][25][26] The presence of the substituted phenyl ring in our target molecule suggests the possibility of interactions with various intracellular targets involved in cell proliferation and survival.

Proposed Avenues of Anticancer Investigation

Given the structural similarities to other bioactive molecules, we will investigate the cytotoxic effects of This compound against a panel of human cancer cell lines and explore its potential to induce apoptosis.

Caption: A stepwise workflow for evaluating anticancer potential.

In Vitro Experimental Protocols

3.2.1. Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[10][27][28][29]

-

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 48 or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value. Doxorubicin can be used as a positive control.

-

3.2.2. Apoptosis and Cell Cycle Analysis

To determine if the observed cytotoxicity is due to the induction of apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry will be performed. Cell cycle analysis will reveal if the compound causes cell cycle arrest at a specific phase.

Section 4: Concluding Remarks and Future Directions

This technical guide provides a comprehensive and scientifically grounded framework for the initial preclinical evaluation of This compound . The proposed research plan, from synthesis to in vivo efficacy studies, is designed to systematically uncover the therapeutic potential of this novel compound. Positive results from these initial studies would warrant further investigation into its mechanism of action, including the identification of specific protein targets and the exploration of its efficacy in more advanced disease models. The journey from a novel molecule to a potential therapeutic is long and challenging, but the strategic and rigorous approach outlined here provides a clear path forward.

References

-

Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (URL: [Link])

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC. (URL: [Link])

-

In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC. (URL: [Link])

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed Central. (URL: [Link])

-

ADMET Predictions - Computational Chemistry Glossary - Deep Origin. (URL: [Link])

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC - PubMed Central. (URL: [Link])

-

Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC - PubMed Central. (URL: [Link])

-

Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH. (URL: [Link])

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - ResearchGate. (URL: [Link])

-

Asking help to optimize in-vitro lipoxygenase inhibitory assay protocol? - ResearchGate. (URL: [Link])

-

Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers | ACS Omega. (URL: [Link])

-

Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat - ResearchGate. (URL: [Link])

-

MTT (Assay protocol - Protocols.io. (URL: [Link])

-

Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense? | ResearchGate. (URL: [Link])

-

ADMET prediction | Medicinal Chemistry Class Notes - Fiveable. (URL: [Link])

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH. (URL: [Link])

-

Carrageenan induced Paw Edema Model - Creative Biolabs. (URL: [Link])

-

In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

-

In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants - ResearchGate. (URL: [Link])

-

5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC - NIH. (URL: [Link])

-

ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (URL: [Link])

-

MTT Cell Assay Protocol. (URL: [Link])

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

-

Interaction of Thiophene and Their Derivatives with BRCA-1 Using a Theoretical Model. (URL: [Link])

-

ADMET-AI. (URL: [Link])

-

Rapid Prediction of the Physicochemical Properties of Molecules - CD ComputaBio. (URL: [Link])

-

2-Amino-3-methylcarboxy-5-heptyl-thiophene (TJ191) is a selective anti-cancer small molecule that targets low TβRIII-expressing malignant T-cell... | Oncotarget. (URL: [Link])

-

Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction - Digital Discovery (RSC Publishing). (URL: [Link])

-

Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory - World's Veterinary Journal. (URL: [Link])

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed. (URL: [Link])

-

Using ADMET to Move Forward from Drug Discovery to Development - Bitesize Bio. (URL: [Link])

-

Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds - DergiPark. (URL: [Link])

-

New N-aryl-N-alkyl-thiophene-2-carboxamide compound enhances intracellular Ca2+ dynamics by increasing SERCA2a Ca2+ pumping - PubMed. (URL: [Link])

-

In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest. (URL: [Link])

Sources

- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 7. fiveable.me [fiveable.me]

- 8. ADMET-AI [admet.ai.greenstonebio.com]

- 9. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 10. atcc.org [atcc.org]

- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. inotiv.com [inotiv.com]

- 20. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 23. wvj.science-line.com [wvj.science-line.com]

- 24. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. oncotarget.com [oncotarget.com]

- 27. MTT (Assay protocol [protocols.io]